molecular formula C11H10O4 B149528 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid CAS No. 137813-03-7

5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid

Cat. No. B149528
CAS RN: 137813-03-7
M. Wt: 206.19 g/mol
InChI Key: FHROYOFQQSJOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid (MODIC) is a chemical compound that belongs to the indene family. It has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. MODIC is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules.

Scientific Research Applications

5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid has been widely used in scientific research for its potential applications in medicinal chemistry and drug discovery. It can be used as a building block for the synthesis of various biologically active molecules, such as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid derivatives have also been studied as potential anticancer agents, as they have been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid derivatives can increase the levels of incretin hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and physiological effects:
5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit DPP-4 activity in vitro and in vivo, leading to improved glucose tolerance and insulin secretion. 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid derivatives have also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. It is also relatively easy to synthesize using the Friedel-Crafts acylation reaction. However, one limitation of using 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the study of 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid and its derivatives. One area of research could be the development of novel DPP-4 inhibitors for the treatment of diabetes. Another area of research could be the development of novel anticancer agents based on 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid derivatives. Additionally, the synthesis of new 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid derivatives with improved solubility and bioactivity could also be an area of future research.
In conclusion, 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid (5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid) is a versatile compound that has potential applications in medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid and its derivatives could lead to the development of novel therapeutics for the treatment of diabetes and cancer.

Synthesis Methods

5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed cross-coupling reaction, and the Diels-Alder reaction. The most commonly used method for the synthesis of 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid is the Friedel-Crafts acylation reaction, which involves the reaction of 5-methoxyindene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid as a white crystalline solid with a melting point of 223-225°C.

properties

IUPAC Name

5-methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-6-2-3-7-8(4-6)10(12)5-9(7)11(13)14/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHROYOFQQSJOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568956
Record name 5-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid

CAS RN

137813-03-7
Record name 5-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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